5-Amino-4-fluoro-2-methyl-N-prop-2-ynyl-benzamide
Overview
Description
5-Amino-4-fluoro-2-methyl-N-prop-2-ynyl-benzamide: is an aromatic compound with the molecular formula C11H11FN2O and a molecular weight of 206.22 g/mol This compound is characterized by the presence of an amino group, a fluoro substituent, a methyl group, and a prop-2-ynyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-4-fluoro-2-methyl-N-prop-2-ynyl-benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable benzamide derivative.
Fluorination: Introduction of the fluoro group at the desired position on the benzene ring.
Amination: Introduction of the amino group through nucleophilic substitution or other suitable reactions.
Alkylation: Addition of the prop-2-ynyl group via alkylation reactions.
Methylation: Introduction of the methyl group at the appropriate position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the fluoro group to a hydroxyl group or the amino group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluoro group can be replaced by other nucleophiles.
Addition: The prop-2-ynyl group can undergo addition reactions with various electrophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Electrophiles: Halogens, acids.
Major Products:
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Hydroxyl or amine derivatives.
Substitution Products: Various substituted benzamides.
Addition Products: Compounds with added electrophiles at the prop-2-ynyl group.
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology:
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its unique structure.
Protein Labeling: Used in the labeling of proteins for biochemical studies.
Medicine:
Drug Development: Investigated for its potential as a pharmacophore in drug development.
Diagnostic Agents: Used in the development of diagnostic agents for imaging techniques.
Industry:
Material Science: Utilized in the synthesis of materials with specific properties.
Chemical Sensors: Employed in the development of chemical sensors for detecting various analytes.
Mechanism of Action
The mechanism of action of 5-Amino-4-fluoro-2-methyl-N-prop-2-ynyl-benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The presence of the fluoro and prop-2-ynyl groups enhances its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and interaction with nucleic acids .
Comparison with Similar Compounds
- 5-Amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl)benzamide
- 4-Amino-2-fluoro-N-methylbenzamide
- 5-Amino-4-fluoro-2-methylbenzamide .
Comparison:
- Structural Differences: The presence of different substituents such as chloro, isopropyl, and methyl groups.
- Chemical Properties: Variations in reactivity, solubility, and stability.
- Biological Activity: Differences in enzyme inhibition, receptor binding, and pharmacokinetics .
Uniqueness: 5-Amino-4-fluoro-2-methyl-N-prop-2-ynyl-benzamide is unique due to the combination of its substituents, which confer specific chemical and biological properties not found in other similar compounds. This makes it a valuable compound for targeted research and applications .
Properties
IUPAC Name |
5-amino-4-fluoro-2-methyl-N-prop-2-ynylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O/c1-3-4-14-11(15)8-6-10(13)9(12)5-7(8)2/h1,5-6H,4,13H2,2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGJIANWDEBVPHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)NCC#C)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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